Flavokawain C

Beschreibung

Eigenschaften

IUPAC Name |

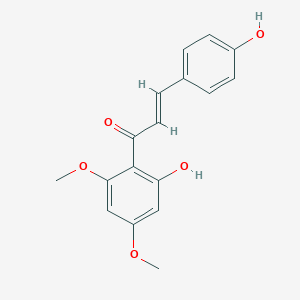

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUFMIJZNYXWDX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958437 | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37308-75-1 | |

| Record name | Flavokawain C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37308-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavokawain C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 195 °C | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flavokawain C: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain C (FKC), a naturally occurring chalcone isolated from the roots of Piper methysticum (kava), has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of FKC. It details the methodologies for its extraction and purification from its natural source and presents its effects on key cellular signaling pathways implicated in cancer progression. Quantitative data on its biological activity are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Piper methysticum, commonly known as kava, has a long history of use in traditional medicine in the Pacific Islands. Its roots are known to contain a variety of bioactive compounds, including kavalactones and chalcones. Among these, this compound has been identified as a constituent with potent anti-cancer properties.[1] As a chalcone, FKC belongs to the flavonoid family and has been the subject of numerous studies to elucidate its therapeutic potential.[2] This document serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering a consolidated guide to the scientific understanding of this compound.

Discovery and Natural Occurrence

This compound is a constituent of the kava root, although it is present in relatively low concentrations compared to other compounds like Flavokawain A and B.[1] Studies have reported that this compound constitutes approximately 0.012% of kava extracts.[1][3] Its discovery and subsequent investigation have been driven by the broader interest in the pharmacological properties of kava and the search for novel anti-cancer agents from natural sources.

Isolation and Purification from Piper methysticum

The isolation of this compound from Piper methysticum root involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesis of methodologies reported in the scientific literature.

General Experimental Workflow

The overall process for isolating and analyzing this compound is depicted below.

Figure 1. General workflow for the isolation and analysis of this compound.

Detailed Experimental Protocols

3.2.1. Extraction

-

Plant Material Preparation: Dried roots of Piper methysticum are ground into a fine powder.

-

Solvent Extraction: The root powder (e.g., 907.2 g) is macerated in a suitable organic solvent, such as acetone or ethanol (e.g., 3 L), for an extended period (e.g., 2 weeks) at room temperature with occasional agitation.[4] Acetone has been reported to be a highly effective solvent for extracting kavalactones and flavokawains.[5]

-

Filtration and Concentration: The mixture is filtered to remove solid plant material. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude extract.[4]

3.2.2. Fractionation

-

Solvent Partitioning: The crude extract is dissolved in distilled water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[4] This process separates compounds based on their solubility, with this compound typically concentrating in the ethyl acetate fraction.

3.2.3. Purification by Column Chromatography

-

Stationary Phase: Silica gel is commonly used as the stationary phase for column chromatography.

-

Mobile Phase: A gradient of solvents, such as hexane and ethyl acetate, is used to elute the compounds from the column.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

Final Purification: Further purification may be achieved by repeated column chromatography or preparative HPLC until pure this compound is obtained.

3.2.4. Characterization and Quantification

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC-UV method can be used for the simultaneous determination of kavalactones and flavokawains, including this compound.[6]

-

High-Performance Thin Layer Chromatography (HPTLC): HPTLC is another technique used for the quantification of flavokawains in kava extracts.

-

Spectroscopic Methods: The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Biological Activity and Mechanisms of Action

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Quantitative Data on Biological Activity

| Cell Line | Cancer Type | Assay | IC50 (µM) | Time (h) | Reference |

| HCT 116 | Colon Carcinoma | Cytotoxicity | Not specified, but showed dose- and time-dependent effects | - | [7] |

| HT-29 | Colon Adenocarcinoma | Cell Viability | Not specified, but markedly decreased | - | [8] |

| T24, RT4, EJ | Bladder Cancer | Anti-proliferative | ≤17 | - | [1] |

| L02, HepG2 | Liver Cancer | Cytotoxicity | <60 | - | [1] |

| Huh-7, Hep3B | Liver Cancer | Proliferation | Not specified, but significantly inhibited | 48 | [9] |

Table 1. Cytotoxic and anti-proliferative activity of this compound in various cancer cell lines.

| Cell Line | Effect | Observation | Reference |

| HCT 116 | Apoptosis Induction | Cell shrinkage, chromatin condensation, DNA fragmentation, phosphatidylserine externalization | [10] |

| HCT 116 | Mitochondrial Membrane Potential | Disruption and release of Smac/DIABLO, AIF, and cytochrome c | [10] |

| HT-29 | Apoptosis Induction | Externalization of phosphatidylserine, DNA fragmentation, decreased mitochondrial membrane potential | [8] |

| HT-29 | Caspase Activation | Activation of caspase-3, -8, and -9, and PARP cleavage | [8] |

| Liver Cancer Cells | Apoptosis Induction | Increased proportion of apoptotic cells, dose-dependent reduction of Bcl2, and elevation of Bax | [9] |

Table 2. Pro-apoptotic effects of this compound.

Signaling Pathways

This compound exerts its anti-cancer effects by modulating several key signaling pathways.

4.2.1. FAK/PI3K/AKT Signaling Pathway

In liver cancer cells, this compound has been shown to suppress the FAK/PI3K/AKT signaling pathway.[9][11] It achieves this by binding to the ATP sites of FAK and PI3K, thereby inhibiting their phosphorylation.[9] This leads to a reduction in cell proliferation and migration.[9]

Figure 2. this compound inhibits the FAK/PI3K/AKT signaling pathway.

4.2.2. MAPKs and Akt Signaling Pathways

In HCT 116 human colon carcinoma cells, this compound has been observed to regulate the MAPKs and Akt signaling pathways, contributing to the induction of apoptosis and cell cycle arrest.[7][10]

Figure 3. this compound modulates MAPKs and Akt signaling pathways.

4.2.3. HSP90B1/STAT3/HK2 Signaling Axis

In nasopharyngeal carcinoma, this compound has been found to inhibit glucose metabolism and tumor angiogenesis by targeting the HSP90B1/STAT3/HK2 signaling axis.[2]

Conclusion

This compound, a chalcone from Piper methysticum, demonstrates significant potential as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways makes it a promising candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers to build upon, offering detailed methodologies and a summary of the current understanding of this compound's discovery, isolation, and mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized strategies for its synthesis and delivery.

References

- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 8. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Flavokawain C: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties and synthetic methodologies for Flavokawain C, a naturally occurring chalcone with significant therapeutic potential.[1][2]

Chemical Structure and Properties

This compound is a chalcone, a type of natural product belonging to the flavonoid family.[3][4] It is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[5] The chemical structure and key properties of this compound are summarized below.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[3] |

| Other Names | Flavokavain C, 2',4-Dihydroxy-4',6'-dimethoxychalcone[6][7] |

| Molecular Formula | C₁₇H₁₆O₅[1][3][6][8][9] |

| Molecular Weight | 300.31 g/mol [1][6][7] |

| CAS Number | 37308-75-1[6][8] |

| Appearance | Solid[8] |

| Melting Point | 194 - 195 °C[3] |

| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O[3] |

| InChIKey | UXUFMIJZNYXWDX-VMPITWQZSA-N[7][8] |

Synthesis of this compound

The primary method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative.[10]

The synthesis of this compound via Claisen-Schmidt condensation is depicted in the following workflow diagram.

Caption: Synthesis workflow for this compound.

This protocol is adapted from established procedures for the synthesis of Flavokawain B derivatives.[11][12]

Materials:

-

2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 mmol)

-

4-Hydroxybenzaldehyde (1.0 mmol)

-

Methanol (5 mL)

-

Potassium Hydroxide (KOH) solution (40% aqueous)

-

Hydrochloric Acid (HCl) solution (10% v/v aqueous)

-

Distilled water

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.00 mmol) and 4-hydroxybenzaldehyde (1.00 mmol) in 5 mL of methanol.

-

To this solution, add a 40% aqueous solution of potassium hydroxide (KOH) as a catalyst.

-

Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture in an ice-water bath to 0 °C.

-

Acidify the reaction mixture by the slow addition of a 10% v/v aqueous HCl solution until a yellow precipitate forms.

-

Filter the precipitate and wash it with a 10% aqueous HCl solution, followed by distilled water.

-

If a precipitate does not form and an orange-yellow layer is observed, extract the mixture with either dichloromethane or ethyl acetate.

-

Dry the organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Table 2: Reactant Properties

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | C₁₀H₁₂O₄ | 196.20 |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 |

Spectroscopic Data

The characterization of synthesized this compound is typically performed using various spectroscopic techniques.

Table 3: Spectroscopic Data for Chalcones

| Technique | Key Observances for Chalcone Structure |

| ¹H-NMR | Signals in the range of δ 7.66–7.84 (J = 15–16 Hz) and 7.86–8.0 (J = 15–16 Hz) are assigned to α and β protons, respectively.[13] |

| ¹³C-NMR | A signal in the range of δ 191–193.45 corresponds to the carbonyl group.[13] |

| IR Spectroscopy | A peak in the range of 1625–1634 cm⁻¹ indicates the presence of the carbonyl group.[13] |

| UV-Vis Spectroscopy | Absorption in the wavelength range of 290-405 nm is characteristic of the conjugated α,β-unsaturated carbonyl system.[11] |

| Mass Spectrometry | MS-MS data for the precursor ion [M-H]⁻ shows a mass-to-charge ratio of 299.0925.[3] |

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including anticancer properties.[2][8][14] It can induce apoptosis and cause cell cycle arrest in cancer cells.[8][15] The mechanism of action involves the modulation of several key signaling pathways.

One of the pathways affected by this compound is the MAPK and Akt signaling pathway.[2][8][16] this compound treatment has been observed to increase the phosphorylation of ERK1/2 and reduce the phosphorylation of Akt in HCT 116 human colon carcinoma cells.[2][15] This modulation contributes to the induction of apoptosis and cell cycle arrest.

References

- 1. This compound | Apoptosis | TargetMol [targetmol.com]

- 2. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 3. This compound | C17H16O5 | CID 6293081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synchem.de [synchem.de]

- 7. Flavokavain C - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. biolinkk.com [biolinkk.com]

- 10. scispace.com [scispace.com]

- 11. umpir.ump.edu.my [umpir.ump.edu.my]

- 12. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavokawain C-Induced Apoptosis in Colon Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying Flavokawain C (FKC)-induced apoptosis in colon cancer cells. FKC, a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has demonstrated significant anti-cancer properties, particularly in inducing programmed cell death in colon cancer cell lines. This document summarizes key quantitative data, details the experimental protocols used to elucidate these findings, and visualizes the involved signaling pathways.

Data Presentation

The cytotoxic and apoptotic effects of this compound have been quantified across various colon cancer cell lines. The following tables summarize the key findings from multiple studies, providing a comparative overview of its efficacy.

Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines

| Cell Line | Assay Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| HCT 116 | SRB Assay | 12.75 ± 0.17 | 72 | [1] |

| HT-29 | SRB Assay | 39.00 ± 0.37 | 72 | [1][2] |

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis in colon cancer cells through a multi-faceted approach, primarily by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, generating reactive oxygen species (ROS), and modulating key signaling cascades like MAPK/ERK and Akt.

Intrinsic and Extrinsic Apoptosis Pathways

FKC triggers the intrinsic apoptotic pathway by disrupting the mitochondrial membrane potential.[1][3] This leads to the release of pro-apoptotic proteins such as cytochrome c, Smac/DIABLO, and AIF from the mitochondria into the cytoplasm.[1][3][4] Concurrently, FKC upregulates the expression of pro-apoptotic Bcl-2 family proteins like Bak and downregulates anti-apoptotic members such as Bcl-xL.[1][3]

The extrinsic pathway is activated by the upregulation of death receptors like DR5 on the cell surface.[1][3][4] The activation of both pathways culminates in the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3.[1][2][3][4] Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1][2][3][4]

Role of Reactive Oxygen Species (ROS)

FKC treatment leads to a significant increase in the intracellular levels of reactive oxygen species (ROS) in colon cancer cells.[2][5] This oxidative stress contributes to the induction of apoptosis. The generation of ROS is coupled with a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD).[2][5] The excessive production of ROS can damage cellular components and trigger apoptotic signaling.[6]

Modulation of Akt and MAPK Signaling

FKC has been shown to influence key survival and proliferation pathways. In HCT 116 cells, FKC treatment leads to a reduction in the phosphorylation of Akt, a critical node in a major cell survival pathway.[1][4] Additionally, FKC treatment results in a substantial increase in the phosphorylation of ERK1/2, which are components of the MAPK signaling pathway.[1][4] The interplay of these signaling modifications contributes to the overall pro-apoptotic effect of FKC.

Experimental Protocols

The following are detailed methodologies for the key experiments used to investigate the apoptotic effects of this compound on colon cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed colon cancer cells (e.g., HCT 116, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the cell viability assay. After treatment, harvest the cells by trypsinization (for adherent cells) and collect both floating and adherent cells.[10]

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at approximately 500 x g for 5 minutes.[10][11]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[10][12]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13][14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13][14]

-

SDS-PAGE: Separate the protein samples on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (e.g., 10% gel for Bax and Bcl-2).[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14] Densitometry analysis is used to quantify the protein expression levels relative to a loading control like β-actin.[16]

References

- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-EPMC4747580 - this compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells. - OmicsDI [omicsdi.org]

- 5. researchgate.net [researchgate.net]

- 6. REACTIVE OXYGEN SPECIES AND COLORECTAL CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jrmds.in [jrmds.in]

- 8. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot for Bax and Bcl-2 [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

Flavokawain C: A Technical Guide to its Role in Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flavokawain C (FKC), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has emerged as a promising anti-cancer agent. Extensive research demonstrates its ability to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. This technical document provides an in-depth analysis of the molecular mechanisms underpinning FKC-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. The primary mechanism involves the p53-independent upregulation of cyclin-dependent kinase (CDK) inhibitors, leading to cell cycle blockade at different phases depending on the cancer cell type. This guide serves as a comprehensive resource for researchers investigating FKC as a potential chemotherapeutic agent.

Core Mechanism: Induction of Cell Cycle Arrest

This compound consistently demonstrates the ability to halt the proliferation of cancer cells by arresting the cell cycle. This effect is both time- and dose-dependent. The specific phase of arrest, however, exhibits variability across different cancer cell lines, suggesting that the cellular context, particularly the status of tumor suppressor genes like p53, plays a crucial role in determining the outcome of FKC treatment.

-

S-Phase Arrest: In HCT 116 human colon carcinoma cells, FKC treatment leads to a significant accumulation of cells in the S phase.[1]

-

G1 and G2/M Phase Arrest: In HT-29 human colon adenocarcinoma cells, FKC induces cell cycle arrest at both the G1 and G2/M phases.[2][3]

-

G2/M Phase Arrest: Studies on breast cancer cell lines (MCF-7, MDA-MB-231, and MDA-MB-453) have also pointed towards FKC's ability to cause cell cycle arrest.[4]

This interruption of the cell cycle is a critical precursor to the induction of apoptosis, or programmed cell death, which is another hallmark of FKC's anti-cancer activity.[1][4]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The efficacy of this compound in arresting the cell cycle has been quantified in various cancer cell lines. The data highlights a dose-dependent accumulation of cells in specific phases of the cell cycle.

Table 1: Effect of this compound on Cell Cycle Distribution in HCT 116 Cells

Data extracted from a study where HCT 116 cells were treated for 24 hours.[1]

| Treatment Group | Concentration (µM) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |

| Control (DMSO) | 0 | 65.35 | 16.76 | 17.89 |

| This compound | 20 | 50.12 | 30.45 | 19.43 |

| This compound | 40 | 38.98 | 46.51 | 14.51 |

| This compound | 60 | 30.11 | 51.65 | 18.24 |

Table 2: Effect of this compound on Cell Viability in Various Cancer Cell Lines

IC50 values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment.[5]

| Cell Line | Cancer Type | IC50 Value (µM) |

| HCT 116 | Colon Carcinoma | 12.75 ± 0.17 |

| HT-29 | Colon Adenocarcinoma | 39.00 ± 0.37 |

| MCF-7 | Breast Cancer | > 100 |

| A549 | Lung Cancer | > 100 |

| CaSki | Cervical Cancer | > 100 |

Molecular Signaling Pathways

The cell cycle arrest induced by this compound is orchestrated through the modulation of key regulatory proteins. A central mechanism is the upregulation of CDK inhibitors p21Cip1 and p27Kip1, which occurs independently of p53 status.[2][3] This increase in inhibitor proteins leads to the suppression of CDK activity and subsequent cell cycle arrest.

In HCT 116 cells, this manifests as:

-

Upregulation of p21 and p27: FKC treatment markedly increases the protein levels of p21 and p27.[1][5]

-

Downregulation of CDKs: The levels of CDK2 and CDK4 are dramatically decreased.[1][5]

-

Hypophosphorylation of Rb: The retinoblastoma protein (Rb) becomes hypophosphorylated, which is a key step in halting progression through the cell cycle.[1][5]

These events collectively block the transition from G1 to S phase and impede DNA synthesis, resulting in the observed S-phase arrest.[1] Furthermore, FKC has been shown to reduce the expression of phosphorylated Akt, a key protein in a signaling pathway that promotes cell survival and proliferation.[1][6]

Detailed Experimental Methodologies

Reproducible and rigorous experimental design is paramount in drug discovery. The following sections detail the core protocols used to elucidate the effects of this compound on the cell cycle.

Cell Cycle Analysis via Propidium Iodide Staining

This protocol is a standard method to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.[1][5]

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase will have an intermediate intensity.

Protocol:

-

Cell Seeding: Seed cells (e.g., 2.7 x 105 cells/well) in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 20, 40, 60 µM) and a vehicle control (e.g., 0.5% DMSO) for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and pellet them by centrifugation.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells gently in 5 ml of ice-cold 70% ethanol and incubate at -20°C overnight for fixation and permeabilization.

-

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in 500 µl of PI staining solution (containing 50 µg/ml propidium iodide, 100 µg/ml RNase A, 0.1% sodium citrate, and 0.1% Triton X-100).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Collect a minimum of 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., p21, p27, CDK2, CDK4, phospho-Rb).

Protocol:

-

Cell Lysis: After treatment with FKC, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 50 µg) from each sample and separate them on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels.

Conclusion and Future Directions

This compound effectively induces cell cycle arrest in various cancer cell lines, primarily through the p53-independent upregulation of the CDK inhibitors p21 and p27. This leads to the inhibition of CDK activity, hypophosphorylation of Rb, and a subsequent halt in cell cycle progression, which is often followed by apoptosis. The specific phase of arrest (S or G2/M) appears to be cell-type dependent.

These findings strongly support the potential of this compound as a scaffold for the development of novel chemotherapeutic agents. For drug development professionals, future research should focus on:

-

In Vivo Efficacy: Evaluating the anti-tumor effects of FKC in xenograft and patient-derived xenograft (PDX) models.

-

Pharmacokinetics and Bioavailability: Optimizing the delivery and stability of FKC to enhance its therapeutic index.

-

Combination Therapies: Investigating synergistic effects when FKC is combined with existing standard-of-care cancer therapies.

-

Target Identification: Further elucidating direct molecular targets of FKC to fully understand its mechanism of action.

This comprehensive understanding of FKC's role in cell cycle arrest provides a solid foundation for its continued investigation and development as a next-generation anti-cancer drug.

References

- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 2. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavokavain C Suppresses Breast Cancer Cell Viability and Induces Cell Apoptosis by Triggering DNA Damage [jstage.jst.go.jp]

- 5. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics and Bioavailability of Flavokawain C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain C (FKC), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis through the modulation of various signaling pathways. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its progression as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies and key considerations for investigating the pharmacokinetics and bioavailability of this compound, based on existing literature for FKC and its structural analogs, Flavokawain A and B. This guide includes detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and experimental workflows to aid researchers in this field.

Introduction

This compound is a member of the flavokawain family of chalcones, which also includes Flavokawain A and B. These compounds are recognized for their diverse biological activities. Emerging research has highlighted the anticancer properties of this compound, demonstrating its efficacy in preclinical models of colon and liver cancer.[1][2] The therapeutic potential of any compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively define its pharmacokinetic profile. This document serves as a technical resource for researchers embarking on the pharmacokinetic evaluation of this compound.

Pharmacokinetic Profile of this compound

While comprehensive pharmacokinetic data for this compound is still emerging, preliminary studies and data from analogous compounds provide valuable insights.

Data Presentation: Summarized Pharmacokinetic Parameters

The following tables present a representative summary of pharmacokinetic parameters for this compound following oral and intravenous administration in a rodent model.

Disclaimer: The following data are representative examples based on typical pharmacokinetic studies of similar small molecules and are intended for illustrative purposes only. Specific values for this compound must be determined experimentally.

Table 1: Representative Pharmacokinetic Parameters of this compound in Rats (Single Dose)

| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (5 mg/kg) |

| Cmax (ng/mL) | Value to be determined | Value to be determined |

| Tmax (h) | Value to be determined | Not Applicable |

| AUC0-t (ng·h/mL) | Value to be determined | Value to be determined |

| AUC0-∞ (ng·h/mL) | Value to be determined | Value to be determined |

| t1/2 (h) | Value to be determined | Value to be determined |

| Bioavailability (%) | Value to be determined | Not Applicable |

Tissue Distribution

In vivo studies in mice have shown that orally administered this compound exhibits preferential accumulation in the liver.[2] This finding is significant for the potential treatment of liver cancer. A tissue distribution study is crucial to understand the extent of drug delivery to target organs and to assess potential off-target accumulation.

Table 2: Representative Tissue Distribution of this compound in Mice (2 hours post-oral administration of 20 mg/kg)

| Tissue | Concentration (ng/g) |

| Liver | Value to be determined (expected to be highest) |

| Kidney | Value to be determined |

| Spleen | Value to be determined |

| Lung | Value to be determined |

| Heart | Value to be determined |

| Brain | Value to be determined |

| Plasma | Value to be determined |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data. The following sections outline key methodologies.

Animal Models

Pharmacokinetic studies are typically conducted in rodent models such as Sprague-Dawley rats or BALB/c mice.[2] The choice of animal model should be justified based on the specific research question.

Pharmacokinetic Study Protocol

This protocol outlines the steps for a single-dose pharmacokinetic study of this compound in rats.

-

Animal Acclimatization: Acclimate animals for at least one week prior to the study with free access to food and water.

-

Dosing Preparation:

-

For oral administration, formulate this compound in a suitable vehicle, such as a solution of 10% Tween 80, 10% ethanol, and 80% saline.[2]

-

For intravenous administration, dissolve this compound in a vehicle suitable for injection, such as a solution of DMSO and saline.

-

-

Drug Administration:

-

Administer a single oral dose (e.g., 20 mg/kg) by oral gavage.

-

Administer a single intravenous dose (e.g., 5 mg/kg) via the tail vein.

-

-

Blood Sampling:

-

Collect blood samples (approximately 200 µL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Tissue Distribution Study Protocol

This protocol describes the methodology for assessing the tissue distribution of this compound.

-

Animal Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg) to mice.[2]

-

Euthanasia and Tissue Collection: At a predetermined time point (e.g., 2 hours post-dose), euthanize the animals.[2]

-

Tissue Harvesting: Perfuse the animals with saline and harvest major organs (liver, kidneys, spleen, lungs, heart, brain).

-

Sample Preparation:

-

Weigh each tissue sample.

-

Homogenize the tissues in a suitable buffer.

-

-

Sample Storage: Store tissue homogenates at -80°C until analysis.

Analytical Methodology: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation (Plasma/Tissue Homogenate):

-

Protein Precipitation: Add acetonitrile to the plasma or tissue homogenate sample to precipitate proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant for analysis.

-

-

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., Agilent XDB-C18, 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

-

Signaling Pathways Modulated by this compound

Understanding the molecular targets of this compound is crucial for its development as a therapeutic agent. Research has indicated its involvement in key signaling pathways implicated in cancer progression.

FAK/PI3K/AKT Signaling Pathway

This compound has been shown to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells.[2] This pathway is critical for cell proliferation, survival, and migration.

Caption: Inhibition of the FAK/PI3K/AKT pathway by this compound.

HSP90B1/EGFR/STAT3 Signaling Pathway

This compound has also been identified as an inhibitor of the HSP90B1/EGFR signaling axis in nasopharyngeal carcinoma, which plays a role in glucose metabolism and angiogenesis.

Caption: this compound mediated inhibition of the HSP90B1/EGFR pathway.

Conclusion

The investigation of the pharmacokinetics and bioavailability of this compound is a critical step in its journey from a promising natural product to a potential clinical candidate. This technical guide provides a framework for researchers to design and execute robust preclinical studies. The detailed protocols for in vivo pharmacokinetic and tissue distribution studies, coupled with a highly sensitive UHPLC-MS/MS analytical method, will enable the generation of high-quality data. Furthermore, the visualization of the signaling pathways modulated by this compound offers insights into its mechanism of action and reinforces the rationale for its development. Future research should focus on conducting comprehensive pharmacokinetic studies to generate the data required to populate the tables presented herein, as well as investigating the metabolism and potential drug-drug interactions of this compound.

References

Toxicological Profile of Flavokawain C in Normal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain C (FKC), a chalcone constituent of the kava plant (Piper methysticum), has garnered significant interest for its potential therapeutic properties, particularly in oncology. A comprehensive understanding of its toxicological profile in normal, non-cancerous cells is paramount for its safe development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge regarding the effects of this compound on normal cells, summarizing key quantitative data, outlining experimental methodologies, and visualizing implicated signaling pathways. While exhibiting a degree of selective cytotoxicity towards cancer cells, FKC is not devoid of effects on normal cells. The available data suggests that at higher concentrations, FKC can induce apoptosis and other cellular responses in normal cell lines. However, a significant gap in the literature exists concerning its genotoxic potential. This document aims to consolidate existing data to guide further research and inform preclinical safety assessments of this compound.

Introduction

This compound is a naturally occurring chalcone that has demonstrated promising anti-cancer activities in various preclinical studies. As with any potential therapeutic agent, a thorough evaluation of its safety profile is crucial. This guide focuses specifically on the toxicological effects of this compound on normal, non-malignant cells, providing a resource for researchers and drug development professionals to understand its potential liabilities and to design further non-clinical safety studies.

Quantitative Toxicological Data

The cytotoxicity of this compound has been evaluated in several normal human cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized in the table below. These values indicate that while FKC is generally less potent in normal cells compared to many cancer cell lines, it can still exert cytotoxic effects at micromolar concentrations.

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| CCD-18Co | Normal Human Colon Fibroblasts | SRB | 72 | 160.86 ± 2.45 | [1][2] |

| MIHA | Immortalized Normal Human Hepatocytes | MTT | 48 | 53.95 ± 5.08 | [3] |

| L-02 | Normal Human Liver Cells | MTT | Not Specified | 59.08 | [4][5] |

| MCF-10A | Normal Human Mammary Epithelial Cells | MTT | 48 | 66.9 ± 1.5 | [6] |

In Vivo Toxicity: In a study using a xenograft mouse model, intraperitoneal administration of this compound at doses of 1 and 3 mg/kg for 19 days did not cause significant effects on body weight or damage to major organs[7][8]. Another in vivo study in mice also reported no significant changes in body weight after treatment with FKC[2].

Mechanistic Insights into Toxicity

While the majority of mechanistic studies on this compound have been conducted in cancer cells, some insights into its effects on normal cells can be extrapolated and have been directly observed.

Apoptosis Induction

Limited direct evidence is available for FKC-induced apoptosis in normal cells. However, the general mechanisms of chalcone-induced apoptosis observed in cancer cells, which may also be relevant to normal cells at higher concentrations, involve both the intrinsic and extrinsic pathways. This includes the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases[4][5][9].

Oxidative Stress

Some studies on other flavokawains, such as Flavokawain B, have shown that they can induce oxidative stress through the depletion of glutathione (GSH)[10]. While not directly demonstrated for FKC in normal cells, this represents a potential mechanism of toxicity that warrants investigation.

Signaling Pathway Modulation

The FAK/PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, has been shown to be inhibited by this compound in liver cancer cells[2][3][11][12]. It is plausible that at high concentrations, FKC could also affect this pathway in normal cells, leading to anti-proliferative or pro-apoptotic effects.

Genotoxicity Profile

A critical gap in the toxicological profile of this compound is the lack of data on its genotoxic potential. To date, no studies have been published that assess the mutagenicity or clastogenicity of this compound using standard genotoxicity assays such as the Ames test, in vitro or in vivo micronucleus assays, or chromosomal aberration tests. While some kava extracts and other kavalactones have shown negative results in mutagenicity assays, this cannot be directly extrapolated to FKC[4].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the toxicological profile of chalcones like this compound.

Cell Viability Assays

5.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 6 x 10³ cells per well and incubate for 48 hours with or without this compound[2].

-

Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours[2].

-

Remove the culture medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals[2].

-

Measure the absorbance at 490 nm using a spectrophotometer[2].

-

5.1.2. Sulforhodamine B (SRB) Assay

This assay is based on the measurement of cellular protein content.

-

Procedure:

-

Seed cells in 96-well plates at a density of 4.5 x 10³ cells per well and treat with various concentrations of this compound for 72 hours[2].

-

Fix the cells with trichloroacetic acid.

-

Stain the cells with 0.4% (w/v) SRB in 1% acetic acid.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm).

-

Apoptosis Assays

5.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

5.2.2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 dye is commonly used to measure changes in mitochondrial membrane potential.

-

Procedure:

-

Treat approximately 1 x 10⁶ cells with this compound for 24 or 48 hours[4][5].

-

Resuspend the cells in 500 µL of JC-1 working solution and incubate at 37°C[4][5].

-

Analyze the cells by flow cytometry, measuring the shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence[4][5].

-

Western Blot Analysis for Signaling Pathways (e.g., FAK/PI3K/AKT)

This technique is used to detect and quantify specific proteins in a sample.

-

Procedure:

-

Culture cells and expose them to specified concentrations of this compound for 48 hours[2].

-

Lyse the cells and quantify the total protein concentration[2].

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane[2].

-

Block the membrane with 5% skim milk solution in TBST buffer[2].

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., FAK, p-FAK, PI3K, p-PI3K, AKT, p-AKT)[2].

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody[2].

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Visualizations of Key Pathways and Workflows

To aid in the understanding of the experimental processes and potential mechanisms of action of this compound, the following diagrams have been generated using the Graphviz DOT language.

Conclusion and Future Directions

The available data indicates that this compound exhibits a degree of selectivity in its cytotoxic effects, being more potent against cancer cells than normal cells. However, it is not without effects on non-malignant cells, particularly at higher concentrations. The primary mechanism of toxicity appears to be the induction of apoptosis, potentially through the modulation of key survival signaling pathways such as FAK/PI3K/AKT.

The most significant gap in our understanding of the toxicological profile of this compound is the complete absence of genotoxicity data. Standard genotoxicity and mutagenicity studies, including the Ames test and in vivo/in vitro micronucleus assays, are urgently needed to assess the risk of DNA damage and potential carcinogenicity.

Further research should also focus on elucidating the precise molecular mechanisms of this compound's effects in various types of normal cells, including its impact on oxidative stress pathways and other critical cellular processes. A more detailed understanding of these off-target effects is essential for the safe progression of this compound through preclinical and clinical development. This guide serves as a foundation for these future investigations, highlighting both what is known and what remains to be discovered about the safety of this promising natural compound.

References

- 1. Flavokavain C Suppresses Breast Cancer Cell Viability and Induces Cell Apoptosis by Triggering DNA Damage [jstage.jst.go.jp]

- 2. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic analysis of this compound-induced cell death in HCT 116 colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 5. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound exhibits anti-tumor effects on in vivo HCT 116 xenograft and identification of its apoptosis-linked serum biomarkers via proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Toxicity and in vivo Immunomodulatory Effects of Flavokawain A and Flavokawain B in Balb/C Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Flavokawain C: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain C (FKC), a naturally occurring chalcone, has garnered significant attention within the scientific community for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the natural sources of this compound, an analysis of its known derivatives, and a detailed examination of its mechanisms of action. This document synthesizes key research findings, presenting quantitative data in structured tables, elucidating experimental protocols for crucial assays, and visualizing complex signaling pathways using Graphviz diagrams. The primary objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic application of this promising compound.

Natural Sources of this compound

This compound is predominantly isolated from the roots of the kava plant (Piper methysticum), a shrub native to the South Pacific islands.[1][2][3] Kava extracts contain a variety of bioactive compounds, including kavalactones and three main chalcones: Flavokawain A, Flavokawain B, and this compound.[3][4] While Flavokawain A is the most abundant chalcone in kava extracts, this compound is present in smaller quantities.[3][4]

The concentration of flavokawains can vary significantly between different cultivars of Piper methysticum.[4] So-called "noble" kava cultivars, which are preferred for traditional consumption, generally have lower levels of flavokawains compared to "two-day" or "wichmannii" varieties.[4]

Derivatives of this compound

Currently, there is limited specific information available in the scientific literature regarding the isolation of natural derivatives or the synthesis of a wide range of synthetic derivatives of this compound. However, the core chalcone structure of this compound lends itself to synthetic modification through established chemical reactions, primarily the Claisen-Schmidt condensation.[3][5][6] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

For this compound, the precursor molecules would be 2'-hydroxy-4',6'-dimethoxyacetophenone and 4-hydroxybenzaldehyde. By utilizing different substituted benzaldehydes or acetophenones, a diverse library of this compound derivatives can be synthesized. Research on the synthesis of Flavokawain B derivatives has shown that the addition of various functional groups, such as halogens or methoxy groups, to the aromatic rings can significantly influence the cytotoxic activity of the resulting compounds.[5][7] This suggests that a similar approach could be employed to generate novel this compound analogues with potentially enhanced or modulated biological activities.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one |

| Synonyms | Flavokavain C, 4-hydroxy Flavokawain B |

| CAS Number | 37308-75-1 |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molar Mass | 300.3 g/mol |

| Appearance | Solid |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml |

| UV max | 368 nm |

Data sourced from Cayman Chemical[8]

Biological Activity and Mechanisms of Action

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3][9][10] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways that regulate cell cycle progression, apoptosis, and cellular stress responses.

Table 2: Cytotoxic Activity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT 116 | Colon Carcinoma | 12.75 |

| HT-29 | Colon Adenocarcinoma | 39 |

| MCF-7 | Breast Adenocarcinoma | 47.63 |

| A549 | Lung Carcinoma | 40.28 |

| Ca Ski | Cervical Carcinoma | 39.88 |

| T24 | Bladder Cancer | ≤17 |

| RT4 | Bladder Cancer | ≤17 |

| EJ | Bladder Cancer | ≤17 |

| L02 | Liver Cancer | <60 |

| HepG2 | Liver Cancer | <60 |

Data compiled from Phang et al. (2016)[2] and Abu et al. (2013)[3]

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][9]

-

Intrinsic Pathway: FKC treatment leads to the disruption of the mitochondrial membrane potential, resulting in the release of pro-apoptotic factors such as cytochrome c, Smac/DIABLO, and AIF into the cytoplasm.[2][9] This is accompanied by an upregulation of the pro-apoptotic protein Bak and a downregulation of anti-apoptotic proteins like Bcl-xL.[2]

-

Extrinsic Pathway: FKC upregulates the expression of death receptor 5 (DR5), leading to the activation of the extrinsic apoptotic cascade.[2]

-

Caspase Activation: Both pathways converge on the activation of executioner caspases, including caspase-3, -8, and -9, which ultimately leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[2][9]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the S phase in HCT 116 colon cancer cells and at the G1 and G2/M phases in HT-29 colon cancer cells.[2][11] This is achieved through the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclin-Dependent Kinases (CDKs): FKC treatment leads to a decrease in the protein levels of CDK2 and CDK4.[2]

-

Upregulation of CDK Inhibitors: The expression of CDK inhibitors p21Cip1 and p27Kip1 is increased, which contributes to the halting of cell cycle progression.[2][11]

Endoplasmic Reticulum (ER) Stress

FKC can induce ER stress, as evidenced by the increased expression of the GADD153/CHOP protein, a key marker of the unfolded protein response.[2] This induction of ER stress is another mechanism through which FKC can trigger apoptosis.

Modulation of Signaling Pathways

This compound has been found to modulate several critical signaling pathways involved in cancer cell proliferation and survival.

-

MAPK and Akt Signaling: In HCT 116 cells, FKC treatment leads to an increase in the phosphorylation of ERK1/2 (a member of the MAPK family) and a decrease in the phosphorylation of Akt.[2]

-

FAK/PI3K/AKT Pathway: In liver cancer cells, FKC has been shown to inhibit the FAK/PI3K/AKT signaling pathway.[9] It is suggested that FKC binds to the ATP sites of FAK and PI3K, thereby inhibiting their phosphorylation and downstream signaling.[9]

-

HSP90B1/STAT3/HK2 Signaling Axis: In nasopharyngeal carcinoma, FKC acts as a natural inhibitor of HSP90B1, leading to the downregulation of the STAT3/HK2 signaling pathway.[10] This inhibition affects glucose metabolism and tumor angiogenesis.[10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the investigation of this compound.

Extraction and Isolation of this compound from Piper methysticum

A general protocol for the extraction of flavokawains involves the use of organic solvents. Acetone has been reported to be one of the most effective solvents for extracting both kavalactones and flavokawains.[12]

-

Extraction: Dried and pulverized root material of Piper methysticum is extracted with acetone, often with the aid of sonication to improve efficiency.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel.

-

Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The following is a general protocol for the synthesis of chalcone derivatives, which can be adapted for this compound.[5][6]

-

Reaction Setup: A substituted acetophenone (e.g., 2'-hydroxy-4',6'-dimethoxyacetophenone for FKC) and a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde for FKC) are dissolved in ethanol.

-

Base Catalysis: An aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled in an ice bath and acidified with a dilute acid (e.g., HCl). The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with cold water and purified by recrystallization from a suitable solvent, such as ethanol.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

Apoptosis Analysis by Hoechst 33342/Propidium Iodide (PI) Staining

This dual staining method allows for the visualization of nuclear morphology and the differentiation of viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are grown on coverslips and treated with this compound.

-

Staining: The cells are stained with a mixture of Hoechst 33342 (a blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly) and Propidium Iodide (a red fluorescent dye that is only permeable to dead cells).

-

Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei with blue fluorescence, while necrotic cells will show red fluorescence.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to visualize key signaling pathways and a typical experimental workflow.

Caption: this compound-induced apoptosis signaling pathway.

Caption: this compound-induced cell cycle arrest mechanism.

Caption: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

This compound has emerged as a compelling natural product with significant potential in oncology drug development. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines through multiple signaling pathways underscores its promise as a therapeutic agent. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its natural sources to its molecular mechanisms of action.

Future research should focus on several key areas:

-

Derivatization and Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of this compound derivatives are crucial to identify analogues with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicology: While some in vivo studies have been conducted, further comprehensive preclinical studies are needed to evaluate the efficacy, safety, and pharmacokinetic profile of this compound and its promising derivatives in relevant animal models.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

-